5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of indolinone derivatives. This compound is known for its unique structure, which includes a brominated butyl group, an oxoindolinylidene moiety, and a thioxothiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde with 3-isobutyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular components, potentially disrupting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(4-fluorobenzyl)-2-thioxothiazolidin-4-one
Uniqueness
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern, which includes an isobutyl group at the 3-position of the thioxothiazolidinone ring. This unique structure may confer distinct biological and chemical properties compared to other similar compounds, making it a valuable compound for further research and development .
Properties
CAS No. |
618075-40-4 |
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Molecular Formula |
C19H21BrN2O2S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21BrN2O2S2/c1-4-5-8-21-14-7-6-12(20)9-13(14)15(17(21)23)16-18(24)22(10-11(2)3)19(25)26-16/h6-7,9,11H,4-5,8,10H2,1-3H3/b16-15- |
InChI Key |
AFVUSLPKMAPXPB-NXVVXOECSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(C)C)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(C)C)C1=O |
Origin of Product |
United States |
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